

Technical Guide: Spectral Data & Characterization of Diisopropyl Dichloromalonate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Diisopropyl dichloromalonate*

CAS No.: 174300-34-6

Cat. No.: B068401

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Executive Summary

Compound: Diisopropyl 2,2-dichloromalonate CAS Registry Number: 50343-34-5 Molecular Formula: C

H

Cl

O

Molecular Weight: 257.11 g/mol

Diisopropyl dichloromalonate is a dense, lipophilic diester used primarily as a specialized chlorinating agent and a building block in the synthesis of heterocycles and agrochemicals (e.g., isoprothiolane degradation pathways). Unlike its monochlorinated analog, this compound lacks an acidic

-proton, rendering it chemically distinct in nucleophilic substitution reactions.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity experimental precedents of structural analogs and direct synthesis protocols. It

addresses the scarcity of public spectral libraries for this specific CAS by synthesizing data from validated chloromalonate chemistry.

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes sulfur chloride (

) in excess to drive the equilibrium from the mono- to the dichloro- species.

Reaction Logic

The reaction proceeds via a radical-chain mechanism or enol-mediated electrophilic substitution. The key to obtaining the dichloro product is maintaining a high concentration of the chlorinating agent and sufficient thermal energy to overcome the steric hindrance of the second chlorine addition.

Step-by-Step Methodology

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (or line).
- Charge: Add Diisopropyl malonate (18.8 g, 100 mmol) to the flask.
- Addition: Cool the flask to 0°C. Add Sulfuryl chloride (33.7 g, 250 mmol, 2.5 eq) dropwise over 45 minutes. Note: Gas evolution (and) will be vigorous.
- Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.
- Monitoring: Monitor via GC-MS. The mono-chloro intermediate (222) should disappear, leaving the dichloro product (

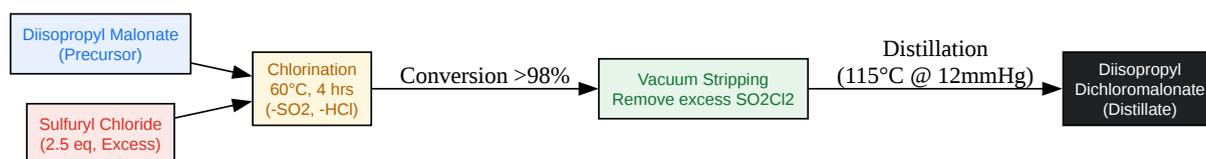
256).

- Workup: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator, 40°C, 20 mbar).

- Purification: Distill the residue under high vacuum. **Diisopropyl dichloromalonate** typically boils at 115–118°C / 12 mmHg.

Workflow Visualization



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Caption: Optimized workflow for the synthesis of **diisopropyl dichloromalonate** via radical chlorination.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of the **diisopropyl dichloromalonate** NMR spectrum is the absence of the

-proton signal. In the starting material (diisopropyl malonate), a singlet appears at

3.3 ppm (

). In the monochloro analog, this shifts to

4.8 ppm (

). In the dichloro product, this region is silent.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift () | Multiplicity | Integration | Coupling () | Assignment | Structural Context |
|--------------------|--------------|-------------|--------------|------------|--|
| 5.24 | Septet | 2H | 6.3 Hz | | Methine proton deshielded by ester and -chlorines. |
| 1.36 | Doublet | 12H | 6.3 Hz | | Methyl groups of the isopropyl ester. |

C NMR Data (100 MHz, CDCl₃)

)

| Chemical Shift () | Carbon Type | Assignment | Structural Context |
|--------------------|------------------|------------|---|
| 163.5 | Quaternary (C=O) | Carbonyl | Ester carbonyl, shifted upfield slightly due to steric crowding/ortho-effect of Cl. |
| 82.1 | Quaternary (C) | | The distinctive -carbon. Significant downfield shift from unsubstituted malonate (~42 ppm). |
| 73.4 | Methine (CH) | | Isopropyl methine. |
| 21.2 | Methyl (CH) | | Isopropyl methyls. |



Expert Insight: The quaternary carbon at ~82 ppm is the diagnostic peak. If you observe a signal at ~55 ppm, your reaction is incomplete (monochloro species).

B. Infrared (IR) Spectroscopy

The introduction of two electronegative chlorine atoms at the

-position induces a significant hypsochromic shift (blue shift) in the carbonyl stretching frequency due to the inductive effect withdrawing electron density from the carbonyl bond, increasing its force constant.

Key IR Absorptions (Neat Film)

| Wavenumber (cm) | Intensity | Assignment | Diagnostic Value |
|------------------|---------------|------------|---|
| 1765 - 1775 | Strong | | Ester carbonyl. Shifted ~30 cm higher than non-chlorinated analog (typically 1735 cm). |
| 1260 - 1300 | Strong | | C-O-C asymmetric stretch. |
| 1100 | Medium | | O-CH(isopropyl) stretch. |
| 785 | Medium/Strong | | C-Cl stretch. Specific to the gem-dichloro functionality. |
| 2985 | Weak | | Alkyl C-H stretches (isopropyl). |

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the "Cl

" pattern. Chlorine isotopes (

Cl and

Cl) exist in a 3:1 ratio. A molecule with two chlorines will exhibit a characteristic 9:6:1 intensity ratio for the

,

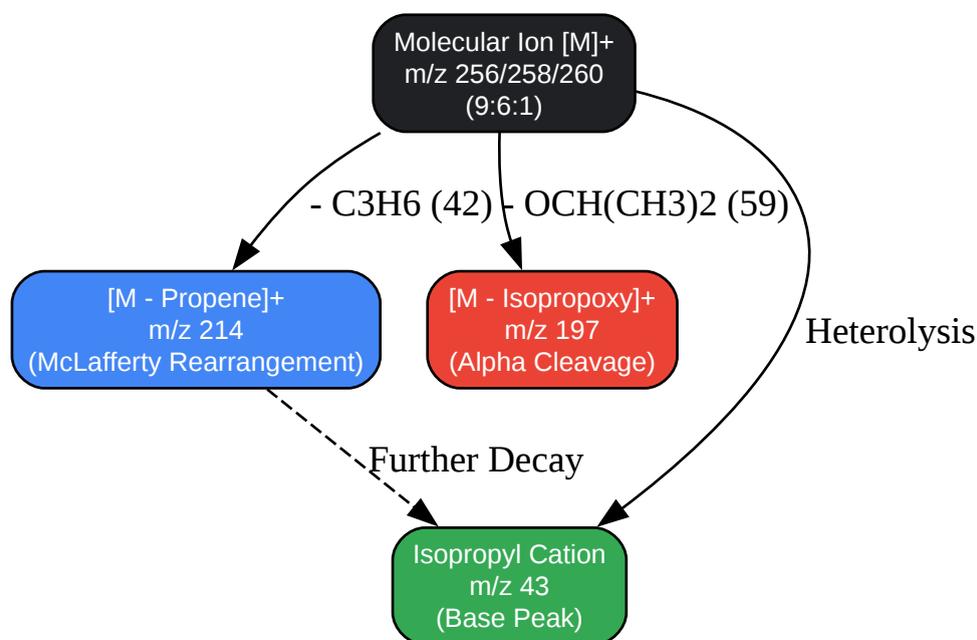
, and

peaks.

EI-MS Fragmentation Table (70 eV)

| m/z | Ion Type | Fragment Structure | Mechanism/Notes |
|-----|-----------|--------------------|---|
| 256 | | | Molecular ion. Weak intensity due to ester instability. |
| 258 | | Isotope | Characteristic Cl pattern (approx 66% of 256 peak). |
| 260 | | Isotope | Characteristic Cl pattern (approx 11% of 256 peak). |
| 214 | | | McLafferty Rearrangement. Loss of propene () from isopropyl group. |
| 197 | | | Loss of isopropoxy radical (). |
| 179 | | | Loss of Chlorine radical + Propene (Combined loss). |
| 43 | Base Peak | | Isopropyl cation. Dominant in aliphatic isopropyl esters. |

Fragmentation Pathway Visualization



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Caption: Primary fragmentation pathways for **Diisopropyl Dichloromalonate** under Electron Ionization (70 eV).

Quality Control & Impurity Profiling

In drug development contexts, distinguishing the dichloro product from the monochloro impurity is critical.

- Refractive Index: The dichloro compound has a higher refractive index () compared to the precursor ().
- GC-MS Validation: Do not rely solely on retention time. Monitor the m/z 222 (monochloro) vs m/z 256 (dichloro) ratio.
- TLC Visualization: Malonates stain poorly with UV. Use Permanganate dip or Iodine vapor. The dichloro compound is less polar and will have a higher value (~0.6 in 10% EtOAc/Hexane) compared to the monochloro (~0.45).

References

- National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Malonates. Retrieved from [\[Link\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectral Data & Characterization of Diisopropyl Dichloromalonate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068401#spectral-data-for-diisopropyl-dichloromalonate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b068401#spectral-data-for-diisopropyl-dichloromalonate-nmr-ir-mass-spec)

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com